Metalkonium chloride

Vue d'ensemble

Description

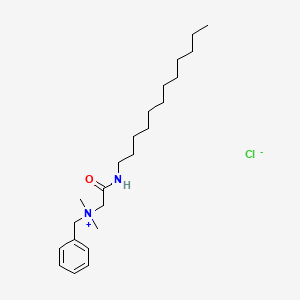

Le chlorure de métalkonium est un composé d'ammonium quaternaire de formule moléculaire C23H41ClN2O . Il est connu pour ses propriétés tensioactives et est largement utilisé dans diverses applications industrielles et scientifiques. Le composé est également désigné par son nom IUPAC, Chlorure de benzèneméthanaminium, N-[2-(dodécylamino)-2-oxoéthyl]-N,N-diméthyl- (1:1) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorure de métalkonium peut être synthétisé par réaction du chlorure de benzyle avec la dodécylamine, suivie de l'addition de diméthylamine . La réaction se produit généralement dans un solvant organique tel que l'éthanol ou l'acétone, et le produit est purifié par recristallisation.

Méthodes de production industrielles

En milieu industriel, le chlorure de métalkonium est produit à l'aide de réacteurs discontinus à grande échelle. Le procédé implique l'ajout continu de réactifs et l'élimination des sous-produits afin de garantir un rendement et une pureté élevés. Le produit final est souvent obtenu sous forme de solution aqueuse concentrée .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorure de métalkonium subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.

Réduction : Il peut être réduit pour former des amines.

Substitution : Le chlorure de métalkonium peut subir des réactions de substitution nucléophile, où l'ion chlorure est remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les ions hydroxyde ou les amines sont couramment utilisés.

Principaux produits formés

Oxydation : Formation d'oxydes et d'hydroxydes.

Réduction : Formation d'amines primaires et secondaires.

Substitution : Formation de divers composés d'ammonium substitués.

Applications de la recherche scientifique

Le chlorure de métalkonium a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme catalyseur de transfert de phase en synthèse organique.

Médecine : Utilisé comme agent antimicrobien dans les désinfectants et les antiseptiques.

Industrie : Appliqué dans la production de détergents, d'adoucissants textiles et d'émulsifiants.

Mécanisme d'action

Le mécanisme d'action du chlorure de métalkonium implique la perturbation des interactions intermoléculaires au sein des membranes cellulaires. Cette perturbation entraîne la dissociation des bicouches lipidiques de la membrane cellulaire, compromettant les contrôles de perméabilité cellulaire et induisant une fuite du contenu cellulaire . Le composé cible les bicouches lipidiques et les protéines au sein de la membrane cellulaire, conduisant à la lyse cellulaire et à la mort .

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Active Ingredient in Oral and Ocular Products

Cetalkonium chloride is primarily used as an active ingredient in formulations for treating oral conditions, such as mouth ulcers and denture sores. Products like Bonjela and Pansoral incorporate cetalkonium chloride at concentrations typically around 0.01% (w/w) to provide analgesic effects. Its low solubility limits its bactericidal activity, but it remains effective in alleviating pain associated with oral lesions .

2. Ophthalmic Formulations

In ophthalmology, cetalkonium chloride serves as a cationic emulsifier in oil-in-water nanoemulsions, enhancing the delivery of active ingredients across the ocular surface. Products like Cationorm and Retaine MGD utilize cetalkonium chloride to stabilize emulsions and improve bioadhesion to negatively charged ocular tissues, facilitating drug penetration and promoting healing of corneal lesions .

Biochemical and Biological Applications

1. Bioadhesive Properties

The cationic nature of cetalkonium chloride allows it to create bioadhesive formulations that enhance the stability and efficacy of drugs applied topically or systemically. This property is particularly useful in developing formulations that require prolonged contact with biological tissues .

2. Antimicrobial Activity

Cetalkonium chloride exhibits antimicrobial properties, making it suitable for use as a disinfectant and preservative in various pharmaceutical preparations. It has been studied for its effectiveness against different bacterial strains, although some resistance has been noted in specific contexts .

Surfactant Applications

1. Emulsification and Stabilization

Cetalkonium chloride functions effectively as a surfactant in numerous industrial applications. Its ability to reduce surface tension makes it valuable in formulating creams, lotions, and other emulsified products. The compound's amphiphilic characteristics allow it to stabilize emulsions by creating a positive charge at the oil-water interface, which prevents coalescence of droplets .

2. Cleaning Products

As a component in cleaning agents, cetalkonium chloride acts as a germicide and fungicide, contributing to the antimicrobial efficacy of household cleaners .

Regulatory Status

Cetalkonium chloride is recognized by regulatory bodies such as the FDA and is included in the list of approved over-the-counter ingredients for topical applications. Its highest authorized concentration for topical use is 0.1% .

Case Studies

Mécanisme D'action

The mechanism of action of metalkonium chloride involves the disruption of intermolecular interactions within cell membranes. This disruption leads to the dissociation of cellular membrane lipid bilayers, compromising cellular permeability controls and inducing leakage of cellular contents . The compound targets the lipid bilayers and proteins within the cell membrane, leading to cell lysis and death .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorure de benzalkonium : Un autre composé d'ammonium quaternaire possédant des propriétés antimicrobiennes similaires.

Chlorure de cétylpyridinium : Utilisé comme antiseptique et désinfectant.

Chlorure de dodécyltriméthylammonium : Souvent utilisé dans les détergents et les adoucissants textiles.

Unicité

Le chlorure de métalkonium est unique en raison de sa structure moléculaire spécifique, qui offre un équilibre entre les propriétés hydrophobes et hydrophiles. Cet équilibre améliore son efficacité en tant que tensioactif et agent antimicrobien par rapport à d'autres composés similaires .

Activité Biologique

Metalkonium chloride, specifically cetalkonium chloride (CKC), is a quaternary ammonium compound widely recognized for its antimicrobial properties and applications in various pharmaceutical formulations. This article delves into the biological activity of cetalkonium chloride, examining its mechanisms of action, efficacy against different microbial strains, and its role in drug delivery systems.

Cetalkonium chloride exhibits its biological activity primarily through its cationic nature, which allows it to interact effectively with negatively charged microbial cell membranes. The mechanism can be summarized as follows:

- Membrane Disruption : CKC disrupts the integrity of microbial cell membranes, leading to leakage of cytoplasmic contents. This disruption is attributed to the formation of a positive charge that interacts with the negatively charged components of the cell membrane, causing destabilization and eventual lysis of the cell .

- Protein Denaturation : The compound also denatures proteins within the microbial cells, further contributing to its antimicrobial effects. This action inhibits essential cellular functions, resulting in cell death .

- Biofilm Penetration : CKC has demonstrated effectiveness against biofilms formed by pathogens like Pseudomonas aeruginosa. Its ability to penetrate biofilms enhances its antimicrobial efficacy, making it a valuable agent in treating chronic infections .

Antimicrobial Efficacy

The antimicrobial activity of cetalkonium chloride has been extensively studied against various bacterial strains. Below is a summary table illustrating its effectiveness against different microorganisms:

Case Studies

- Combined Gel Efficacy : A study evaluated a gel containing choline salicylate and cetalkonium chloride against various strains of Pseudomonas aeruginosa, Staphylococcus spp., and Streptococcus spp. Results indicated that while Staphylococcus spp. showed varying degrees of sensitivity, Pseudomonas aeruginosa was largely resistant to treatment with CKC .

- Biofilm Disruption : Research highlighted the synergistic effect of copper ions combined with quaternary ammonium compounds like CKC against biofilms formed by Pseudomonas aeruginosa. This combination significantly increased susceptibility and reduced biofilm viability .

Applications in Drug Delivery

Cetalkonium chloride is not only an antimicrobial agent but also plays a crucial role in enhancing drug delivery systems:

- Ocular Drug Delivery : CKC is utilized in cationic oil-in-water nanoemulsions for ophthalmic applications. Its ability to adhere to negatively charged ocular surfaces improves the bioavailability of active pharmaceutical ingredients, facilitating better therapeutic outcomes in treating ocular conditions .

- Emulsification Properties : Due to its amphiphilic nature, CKC serves as an effective emulsifier in various formulations, stabilizing oil-in-water emulsions and enhancing the release profiles of encapsulated drugs .

Safety and Regulatory Status

Cetalkonium chloride has been recognized for its safety profile when used within regulated concentrations (typically up to 0.1% for topical applications). It is included in several over-the-counter products for oral and ocular use, demonstrating both efficacy and patient tolerance over decades of clinical use .

Propriétés

IUPAC Name |

benzyl-[2-(dodecylamino)-2-oxoethyl]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N2O.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-24-23(26)21-25(2,3)20-22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLOBWZNRYGBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878647 | |

| Record name | Dodecarbonium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-95-8 | |

| Record name | Quartolan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metalkonium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecarbonium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METALKONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IM6BZ8F57J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.